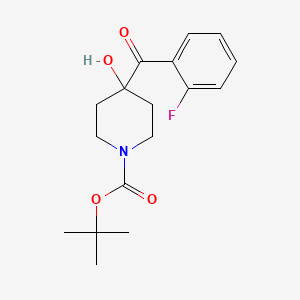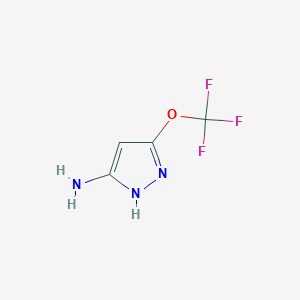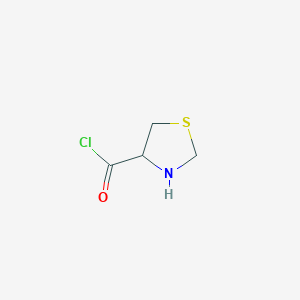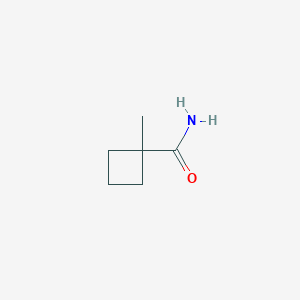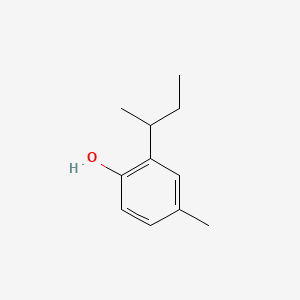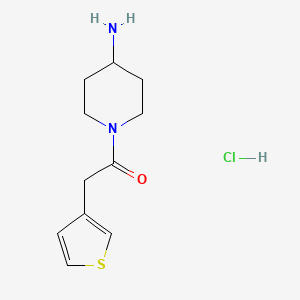
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a thiophene ring, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the amino group: This step often involves reductive amination or other amination techniques.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and other advanced techniques.
化学反应分析
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: The thiophene ring can undergo coupling reactions with halides or boronic acids to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride can be compared with other similar compounds such as:
1-(4-Aminopiperidin-1-yl)-2-phenylethanone hydrochloride: This compound features a phenyl ring instead of a thiophene ring, leading to different chemical properties and applications.
1-(4-Aminopiperidin-1-yl)-2-(furan-3-yl)ethanone hydrochloride: The furan ring in this compound provides different reactivity and biological interactions compared to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
分子式 |
C11H17ClN2OS |
|---|---|
分子量 |
260.78 g/mol |
IUPAC 名称 |
1-(4-aminopiperidin-1-yl)-2-thiophen-3-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-10-1-4-13(5-2-10)11(14)7-9-3-6-15-8-9;/h3,6,8,10H,1-2,4-5,7,12H2;1H |
InChI 键 |
JUWJIEBKYHEFAA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)C(=O)CC2=CSC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
